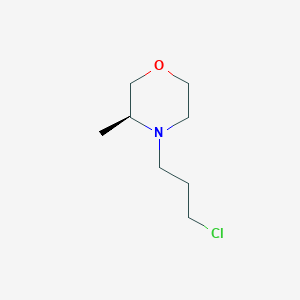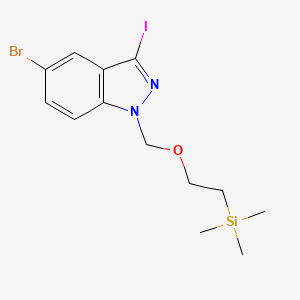
5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
Overview
Description
“5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole” is a chemical compound with the molecular formula C12H17BrIN3OSi and a molecular weight of 454.18 .
Molecular Structure Analysis
The molecular structure of this compound includes a indazole ring, which is a type of heterocyclic aromatic organic compound. This ring is substituted with bromine and iodine atoms, and a ((2-(trimethylsilyl)ethoxy)methyl) group .Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 450.0±45.0 °C, and its predicted density is 1.73±0.1 g/cm3 at 20 °C and 760 Torr . The predicted pKa is 3.07±0.30 .Scientific Research Applications
Synthesis and Derivatization
- Functionalization of Triazoles : Utilizing similar compounds, researchers have achieved the functionalization of triazoles via lithiation, leading to various substituted derivatives. This process involves reacting 1-[2-(trimethylsilyl)ethoxy]methyl-1H-1,2,3-triazole with n-butyllithium followed by electrophiles, yielding substituted 1H-1,2,3-triazoles (Holzer & Ruso, 1992).
- Regioselective Protection and Derivatization of Indazoles : Indazoles can be regioselectively protected at N-2 by a 2-(trimethylsilyl)ethoxymethyl (SEM) group under novel conditions. This leads to the creation of various indazole derivatives after reaction with a range of electrophiles (Luo, Chen, & Dubowchik, 2006).
Cross-Coupling Reactions
- Palladium-Catalyzed Cross-Coupling : Research has demonstrated the use of 5-bromo-3-iodoindazoles in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. This method has been used to obtain a variety of functionalized indoles and indazoles, potentially useful as 5-HT receptor ligands (Witulski et al., 2005).
Pharmacological Research
- Inhibitory Effects on α-Glucosidase and Antioxidant Activity : Certain indazole derivatives, like 5-bromo-3-methylindazoles, have been studied for their inhibitory effects against α-glucosidase activity and their antioxidant potential. These compounds showed significant to moderate inhibition, suggesting their potential therapeutic applications (Mphahlele et al., 2020).
Structural and Molecular Studies
- Crystal Structure Analysis : The crystal structure of biologically active nitroindazoles, which are structurally similar, has been characterized, showing intermolecular interactions that are crucial for understanding their biological activity (Cabildo et al., 2011).
Properties
IUPAC Name |
2-[(5-bromo-3-iodoindazol-1-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrIN2OSi/c1-19(2,3)7-6-18-9-17-12-5-4-10(14)8-11(12)13(15)16-17/h4-5,8H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCIYZXJEMGNJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C=C(C=C2)Br)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrIN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729088 | |
| Record name | 5-Bromo-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918440-14-9 | |
| Record name | 5-Bromo-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


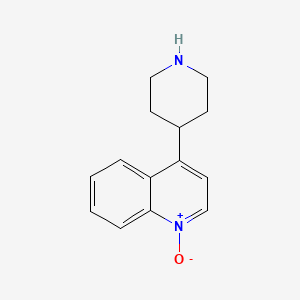
![Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1506994.png)
![1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane](/img/structure/B1506997.png)
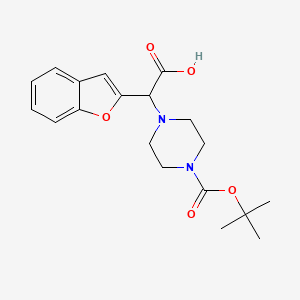
![1-Boc-4-(benzofuran-2-YL-carboxy-methyl)-[1,4]diazepane](/img/structure/B1507000.png)
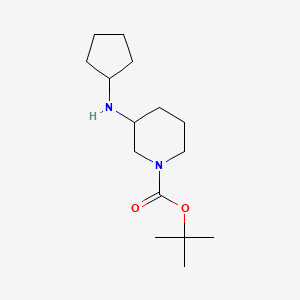
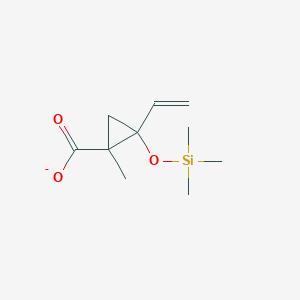
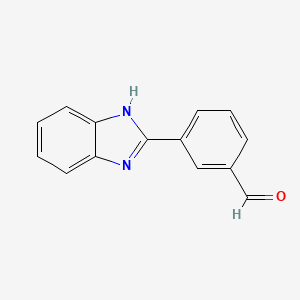
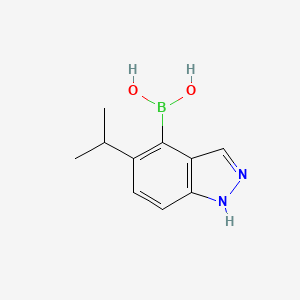
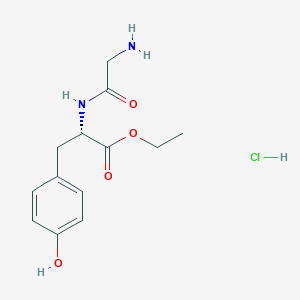
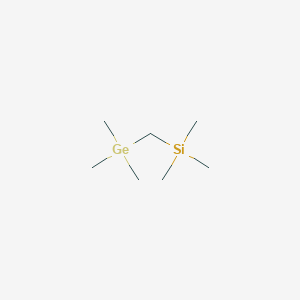
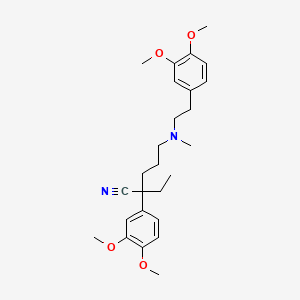
![Spiro[2.5]octan-6-one oxime](/img/structure/B1507015.png)
